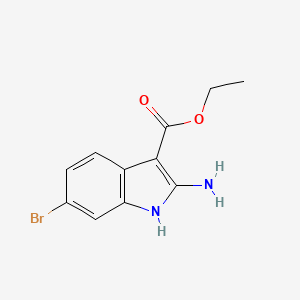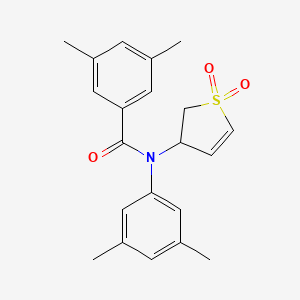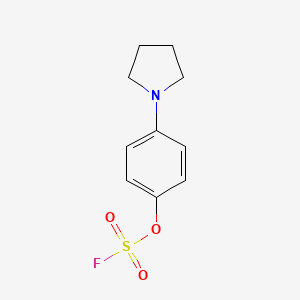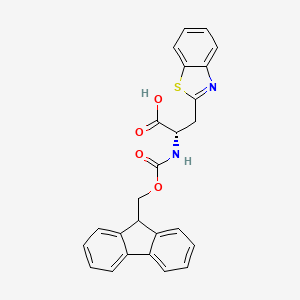
4-Methyl-3-(trifluoromethyl)benzimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-3-(trifluoromethyl)benzimidamide, also known as TFB, is a chemical compound that has been extensively studied for its potential applications in scientific research. TFB is a small molecule that is commonly used as a tool compound in the study of various biological processes.
Mecanismo De Acción
The mechanism of action of 4-Methyl-3-(trifluoromethyl)benzimidamide involves the inhibition of PARP activity. PARP is an enzyme that is involved in DNA repair and is activated in response to DNA damage. 4-Methyl-3-(trifluoromethyl)benzimidamide binds to the active site of PARP and prevents it from repairing DNA damage, leading to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Methyl-3-(trifluoromethyl)benzimidamide are primarily related to its inhibition of PARP activity. This leads to an accumulation of DNA damage, which can ultimately result in cell death. 4-Methyl-3-(trifluoromethyl)benzimidamide has been shown to be effective in inducing cell death in cancer cells, and it has also been studied as a potential therapeutic agent for neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Methyl-3-(trifluoromethyl)benzimidamide in lab experiments is its specificity for PARP inhibition. This allows researchers to study the role of PARP in various biological processes without the interference of other enzymes. However, one limitation of using 4-Methyl-3-(trifluoromethyl)benzimidamide is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 4-Methyl-3-(trifluoromethyl)benzimidamide. One area of research is the development of more specific PARP inhibitors that can target specific isoforms of the enzyme. Another area of research is the study of the role of PARP in various diseases, including cancer and neurodegenerative disorders. Finally, the potential use of 4-Methyl-3-(trifluoromethyl)benzimidamide as a therapeutic agent for these diseases is an area of ongoing research.
Métodos De Síntesis
The synthesis of 4-Methyl-3-(trifluoromethyl)benzimidamide is a multi-step process that involves the reaction of 4-methyl-3-nitrobenzoic acid with trifluoromethylamine. The resulting nitro compound is then reduced to the amine using a reducing agent such as palladium on carbon. The final step involves the reaction of the amine with phosgene to produce 4-Methyl-3-(trifluoromethyl)benzimidamide.
Aplicaciones Científicas De Investigación
4-Methyl-3-(trifluoromethyl)benzimidamide has been used extensively in scientific research as a tool compound for the study of various biological processes. It has been shown to be an effective inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. 4-Methyl-3-(trifluoromethyl)benzimidamide has also been used as a tool compound to study the role of PARP in various diseases, including cancer and neurodegenerative disorders.
Propiedades
IUPAC Name |
4-methyl-3-(trifluoromethyl)benzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2/c1-5-2-3-6(8(13)14)4-7(5)9(10,11)12/h2-4H,1H3,(H3,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPWPNNVZXGISW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=N)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-(trifluoromethyl)benzimidamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Indol-1-yl-1-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)ethanone](/img/structure/B2631546.png)
![7-[2-(4-Methoxyphenyl)-2-oxoethoxy]-3-phenylchromen-4-one](/img/structure/B2631547.png)

![3-(2-chlorobenzyl)-6-(3-methylbenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2631549.png)

![N-(4-acetylphenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B2631553.png)

![2-[(3-bromo-4-chlorophenyl)amino]-N-(cyanomethyl)acetamide](/img/structure/B2631555.png)
![3-[(1R,3S)-3-amino-2,2-dimethylcyclobutyl]propanoic acid hydrochloride](/img/structure/B2631557.png)